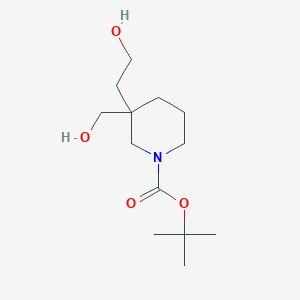

tert-Butyl 3-(2-hydroxyethyl)-3-(hydroxymethyl)piperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound tert-Butyl 3-(2-hydroxyethyl)-3-(hydroxymethyl)piperidine-1-carboxylate is a derivative of piperidine, which is a six-membered ring containing one nitrogen atom. Piperidine derivatives are of significant interest due to their wide range of applications in medicinal chemistry and as intermediates in organic synthesis. Although the specific compound is not directly synthesized or characterized in the provided papers, similar tert-butyl piperidine-1-carboxylate derivatives have been synthesized and studied for their potential biological activities and as intermediates for further chemical transformations .

Synthesis Analysis

The synthesis of tert-butyl piperidine-1-carboxylate derivatives typically involves multi-step reactions starting from commercially available piperidin-4-ylmethanol or similar compounds. For instance, the synthesis of tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate was achieved through nucleophilic substitution, oxidation, halogenation, and elimination reactions with a high total yield of 71.4% . Similarly, other derivatives were synthesized through acylation, sulfonation, substitution, and other reactions, with varying yields . These methods demonstrate the versatility of piperidine derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structures of tert-butyl piperidine-1-carboxylate derivatives have been characterized using various spectroscopic techniques such as FT-IR, 1H & 13C NMR, and LCMS. X-ray diffraction studies have provided detailed insights into the crystal structures of these compounds, revealing linear, L-shaped, or other conformations depending on the substituents attached to the piperidine ring . Density functional theory (DFT) calculations have been used to optimize the molecular structures and compare them with experimental data, ensuring the accuracy of the structural determinations .

Chemical Reactions Analysis

The tert-butyl piperidine-1-carboxylate derivatives participate in various chemical reactions, serving as intermediates for the synthesis of biologically active compounds. For example, they have been used to synthesize key intermediates for anticancer drugs, benziimidazole compounds, and other nitrogenous compounds with potential therapeutic applications . The reactivity of these derivatives is influenced by the nature of the substituents, which can include ester, hydrazide, bromopyridinyl, and other functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives are closely related to their molecular structures. The presence of tert-butyl and other substituents affects the solubility, melting points, and stability of these compounds. The intermolecular interactions, such as hydrogen bonding and π-π stacking, play a crucial role in the crystal packing and overall stability of the compounds . Additionally, the compounds' biological activities, such as antibacterial and antifungal properties, have been evaluated, showing moderate activity against several microorganisms .

Applications De Recherche Scientifique

Molecular Structure and Bonding Characteristics

The compound tert-butyl 3-(2-hydroxyethyl)-3-(hydroxymethyl)piperidine-1-carboxylate, while not directly cited in the retrieved papers, shares structural similarities with compounds studied for their molecular configurations and bonding characteristics. For instance, the study on the six-membered ring structure of a related ester reveals insights into its distorted half-chair configuration and the hydrogen bonding patterns involving OH and NH groups, which could be relevant to understanding the structural dynamics of tert-butyl 3-(2-hydroxyethyl)-3-(hydroxymethyl)piperidine-1-carboxylate (Kolter, Rübsam, Giannis, & Nieger, 1996).

Synthesis and Intermediate Applications

The synthesis process and application as an intermediate in biologically active compounds are crucial areas of research for similar compounds. A study demonstrates the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, highlighting its importance as an intermediate in producing crizotinib, which shares a similar synthesis pathway that could be applicable to tert-butyl 3-(2-hydroxyethyl)-3-(hydroxymethyl)piperidine-1-carboxylate (Kong et al., 2016).

Chirality and Drug Development

Chiral intermediates play a significant role in drug development due to their ability to enhance the efficacy and reduce the side effects of drugs. The efficient synthesis of chiral intermediates such as (5R,6S)-tert-butyl 5-acetoxy-6-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate, which serves as a common precursor for various polyhydroxylated piperidines, underscores the importance of chirality in the synthesis of pharmaceutical intermediates. This research could inform the development of enantiomerically pure forms of tert-butyl 3-(2-hydroxyethyl)-3-(hydroxymethyl)piperidine-1-carboxylate (Ramalingam, Bhise, Show, & Kumar, 2012).

Novel Synthetic Routes

Exploring novel synthetic routes is vital for optimizing the production of chemical compounds. The preparation of related piperidine compounds, such as (S)-4-(1-(3,4-dichlorophenyl)-2-methoxyethyl)piperidine, involves innovative synthetic strategies that could be adapted for the synthesis of tert-butyl 3-(2-hydroxyethyl)-3-(hydroxymethyl)piperidine-1-carboxylate. These strategies include lipase-catalyzed kinetic resolution and asymmetric hydrogenation, which are critical for achieving high yields and enantiomeric purity (Yamashita et al., 2015).

Propriétés

IUPAC Name |

tert-butyl 3-(2-hydroxyethyl)-3-(hydroxymethyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO4/c1-12(2,3)18-11(17)14-7-4-5-13(9-14,10-16)6-8-15/h15-16H,4-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVXVSBCHJWDURB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)(CCO)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60620723 |

Source

|

| Record name | tert-Butyl 3-(2-hydroxyethyl)-3-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-(2-hydroxyethyl)-3-(hydroxymethyl)piperidine-1-carboxylate | |

CAS RN |

374795-35-4 |

Source

|

| Record name | tert-Butyl 3-(2-hydroxyethyl)-3-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride](/img/structure/B1291351.png)

![Ethyl [(5-chloroquinolin-8-yl)oxy]acetate](/img/structure/B1291358.png)